4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde
Description
This compound features a pyrido-oxazepine fused ring system with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a reactive carbaldehyde moiety at the 9-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the aldehyde group enables downstream functionalization, such as condensation or nucleophilic additions. Its structural complexity and functional groups make it valuable in medicinal chemistry and drug development, particularly for targeting heterocyclic scaffolds in kinase inhibitors or antibody-drug conjugates .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl 9-formyl-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-4-5-19-12-10(8-16)6-15-7-11(12)9-17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
AULWOOCXAUFYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the Boc-protected nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This can then interact with various enzymes, receptors, or other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Oditrasertib (4-(3,3-Difluoro-2,2-dimethylpropanoyl)-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile)
- Core Similarity : Shares the tetrahydropyrido-oxazepine backbone.
- Key Differences: Position 9: Carbonitrile (-CN) replaces carbaldehyde (-CHO), reducing electrophilicity and enhancing metabolic stability. Position 4: A 3,3-difluoro-2,2-dimethylpropanoyl group replaces the Boc group, increasing lipophilicity and steric bulk.
- Implications : Oditrasertib’s modifications likely improve pharmacokinetics (e.g., oral bioavailability) compared to the aldehyde-containing target compound .
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde (CAS 141103-93-7)
- Core Difference: Benzo-oxazine ring (non-fused, six-membered) vs. pyrido-oxazepine (fused, seven-membered).
- Substituents : Methyl group at position 4 and carbaldehyde at position 6.
- Properties: Lower molecular complexity and reduced hydrogen-bonding capacity due to the absence of a pyridine ring.
8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde (CAS 115662-09-4)
- Core Difference: Fused pyrido-quinoline system with additional methyl groups.
- Substituents : Hydroxy group at position 8 and carbaldehyde at position 8.
- Properties :
Functional Group Impact on Reactivity and Stability
Biological Activity
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its structural features which may confer significant biological activity. This article delves into the biological properties of this compound, exploring its potential therapeutic applications and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility. Its molecular formula is , with a molecular weight of approximately 275.30 g/mol. The presence of functional groups such as carbonyl and amine functionalities allows for diverse chemical reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. Notable findings include:
- Kinase Inhibition : Compounds in this class have been studied for their potential as kinase inhibitors. Kinases play critical roles in cell signaling pathways that regulate cell growth and survival. Inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
- Neuroprotective Effects : Preliminary studies suggest that derivatives may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. This aligns with findings from related compounds that have shown promise in treating conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Activity : A study on structurally similar pyrazole derivatives demonstrated significant antitumor activity through inhibition of various kinases associated with cancer progression. For instance, pyrazole derivatives were found to effectively inhibit BRAF(V600E) and EGFR kinases .
- Anti-inflammatory Properties : Research has indicated that certain derivatives can reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| Oditrasertib | Oditrasertib | Kinase inhibitor | Significant reduction in tumor growth |
| 6-Fluoro Compound | 6-Fluoro | Enhanced lipophilicity | Potential anti-cancer properties |
| 2-Amino-1-benzyl-1H-pyrrole | Benzyl-Pyrrole | Different scaffold | Neuroprotective effects observed |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Binding Affinity : Interaction studies indicate that this compound may bind to specific kinases or receptors involved in cell signaling pathways. Understanding these interactions is crucial for optimizing its efficacy against targeted diseases.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells. This mechanism may be mediated through the activation of caspases or modulation of pro-apoptotic factors within the cell.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
